N,N-Di(propan-2-yl)hexan-1-amine
Description
N,N-Di(propan-2-yl)hexan-1-amine is a tertiary aliphatic amine with the molecular formula C₁₂H₂₇N and a molecular weight of 185.35 g/mol. Its structure consists of a hexyl chain (C₆H₁₃) bonded to a nitrogen atom substituted by two isopropyl groups (propan-2-yl). This branching confers steric hindrance, influencing its physicochemical properties such as solubility, boiling point, and reactivity. The compound is primarily used in organic synthesis and solvent systems due to its non-polar character and moderate basicity .
Properties
CAS No. |
102940-09-0 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)hexan-1-amine |
InChI |
InChI=1S/C12H27N/c1-6-7-8-9-10-13(11(2)3)12(4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
OENLNEZGRPNQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Di(propan-2-yl)hexan-1-amine can be synthesized through the alkylation of diisopropylamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diisopropylamine, followed by the addition of hexyl bromide or hexyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification is often achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-Di(propan-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the amine to its corresponding amine-borane complexes using borane reagents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Borane reagents.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine-borane complexes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N,N-Di(propan-2-yl)hexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in amide coupling reactions.
Biology: The compound can be used as a reagent in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Di(propan-2-yl)hexan-1-amine involves its basicity and steric properties. The nitrogen atom, with its lone pair of electrons, can react with electrophiles. the steric hindrance provided by the isopropyl groups limits the reactivity to smaller electrophiles. This makes the compound an effective proton scavenger in various chemical reactions.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Tertiary Amines
| Compound Name | Molecular Formula | Substituents on Nitrogen | Chain Length | Key Features |
|---|---|---|---|---|
| N,N-Di(propan-2-yl)hexan-1-amine | C₁₂H₂₇N | Two isopropyl, one hexyl | C₆ | High hydrophobicity, steric bulk |
| Triethylamine (TEA) | C₆H₁₅N | Three ethyl groups | N/A | Low boiling point (89°C), volatile |
| N,N-Diethylhexan-1-amine | C₁₀H₂₃N | Two ethyl, one hexyl | C₆ | Moderate solubility in hydrocarbons |
| Triallylamine | C₉H₁₅N | Three allyl groups | N/A | Unsaturated bonds, higher reactivity |
| N,N-Di(propan-2-yl)propan-2-amine | C₉H₂₁N | Two isopropyl, one methyl | C₃ | Compact structure, high volatility |
Key Observations :
- Branching vs. Chain Length : The hexyl chain in this compound increases hydrophobicity compared to shorter-chain analogs like triethylamine (TEA) or N,N-Di(propan-2-yl)propan-2-amine .
- Steric Effects : The bulky isopropyl groups reduce nucleophilicity compared to linear alkyl-substituted amines (e.g., N,N-Diethylhexan-1-amine) .
Physicochemical Properties
Table 2: Thermophysical and Solubility Data
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Dielectric Constant (ε) | Solubility in Water (g/L) |
|---|---|---|---|---|
| This compound | ~215–220* | ~0.81* | ~4.2* | <1 (immiscible) |
| Triethylamine (TEA) | 89 | 0.728 | 2.4 | 14.3 |
| Hexan-1-amine (HxA) | 129 | 0.766 | 4.5 | 10.2 |
| N-Propylpropan-1-amine (DPA) | 110 | 0.742 | 3.8 | 8.5 |
*Estimated values based on homologous series data .
Key Findings :
- Boiling Point : The long hexyl chain and branching elevate the boiling point of this compound compared to TEA and DPA.
- Solubility : Its low water solubility aligns with hydrophobic tertiary amines, contrasting with primary amines like hexan-1-amine (HxA), which have higher water solubility due to hydrogen bonding .
- Dielectric Constant: The compound’s low dielectric constant (~4.2) suggests utility in non-polar solvent mixtures, similar to TEA but distinct from polar amides like N,N-dimethylformamide (DMF; ε = 36.7) .
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